Jdri 7B
Overview
Description
“Jdri 7B” is a cyclopropyl antiestrogen compound known for its potent antitumor activity, particularly against estrogen receptor-positive breast cancer cells. This compound has been studied for its ability to inhibit the proliferation of cancer cells by binding to estrogen receptors and blocking the effects of estrogen, which is crucial for the growth of certain types of breast cancer cells .
Preparation Methods
The synthesis of “Jdri 7B” involves the preparation of a cyclopropyl ring attached to a phenyl group with specific substituents. The synthetic route typically includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Attachment of substituents: The phenyl group with desired substituents, such as methoxy and dimethylaminoethoxy groups, is introduced through nucleophilic substitution reactions.
Final assembly: The cyclopropyl ring and the substituted phenyl group are coupled together using appropriate coupling reagents and conditions
Industrial production methods for “this compound” would involve scaling up these synthetic steps, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
“Jdri 7B” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives of “this compound” with modified functional groups .
Scientific Research Applications
“Jdri 7B” has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of cyclopropyl groups on the reactivity and stability of organic molecules.
Biology: The compound is used to investigate the role of estrogen receptors in cellular processes and to study the mechanisms of hormone-dependent cancers.
Medicine: “this compound” is explored as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer. Its ability to inhibit cancer cell proliferation makes it a promising candidate for drug development.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of “Jdri 7B” involves its binding to estrogen receptors on the surface of breast cancer cells. By binding to these receptors, the compound blocks the effects of estrogen, which is necessary for the growth and proliferation of estrogen receptor-positive breast cancer cells. This leads to the inhibition of cancer cell growth and induces apoptosis (programmed cell death) in these cells .
The molecular targets of “this compound” include the estrogen receptor alpha and beta, and the pathways involved in its mechanism of action include the estrogen receptor signaling pathway and the apoptosis pathway .
Comparison with Similar Compounds
“Jdri 7B” can be compared with other cyclopropyl antiestrogen compounds, such as tamoxifen and raloxifene. While tamoxifen is a well-known antiestrogen used in the treatment of breast cancer, “this compound” has shown similar or even superior antiproliferative activity in certain studies . Unlike tamoxifen, which has partial estrogen agonist activity, “this compound” is a pure antiestrogen, making it potentially more effective in inhibiting estrogen receptor-positive breast cancer cells .
Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.
Raloxifene: Another selective estrogen receptor modulator used for the prevention of osteoporosis and breast cancer.
Fulvestrant: A pure antiestrogen used in the treatment of hormone receptor-positive metastatic breast cancer.
“this compound” stands out due to its pure antiestrogenic activity and its potential for higher efficacy in certain cancer treatments .
Properties
IUPAC Name |
(2E)-2-[(4-nitrophenyl)sulfonylhydrazinylidene]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6S/c12-8(13)5-9-10-18(16,17)7-3-1-6(2-4-7)11(14)15/h1-5,10H,(H,12,13)/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBUVNDXWSDFM-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N/N=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149542-96-1 | |
Record name | Jdri 7B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149542961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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